Branched PEG Prolongs Circulatory Half-Life
In a direct head‑to‑head study, organophosphorus hydrolase (OPH) conjugated with a branched PEG12 (structure analogous to N‑(propanoic acid)‑N‑bis(m‑PEG12)) achieved a circulatory half‑life of 32.5 h and a mean residence time of 46.7 h, compared to 0.86 h and 1.1 h, respectively, for unmodified OPH [1]. The study explicitly concluded that maximal pharmacokinetic enhancement was obtained with the branched PEG12 architecture, surpassing all linear PEG lengths evaluated (PEG4, PEG8, PEG12) . A separate investigation of TNF nanobody‑PEG conjugates confirmed that branched PEG (2 × 20 kDa) yielded a superior PK profile relative to linear 1 × 40 kDa PEG across species [2].
| Evidence Dimension | Circulatory half‑life (t₁/₂) |
|---|---|
| Target Compound Data | Branched PEG12‑OPH conjugate: t₁/₂ = 32.5 h, MRT = 46.7 h |
| Comparator Or Baseline | Unmodified OPH: t₁/₂ = 0.86 h, MRT = 1.1 h; linear PEG4/8/12‑OPH conjugates (t₁/₂ not individually reported but significantly shorter than branched PEG12) |
| Quantified Difference | ≈38‑fold increase in t₁/₂ vs. unmodified; branched PEG12‑OPH superior to all linear PEG‑OPH conjugates tested. |
| Conditions | In vivo rat model; intravenous administration; OPH conjugates prepared with linear (PEG4, PEG8, PEG12) and branched PEG12 NHS esters. |
Why This Matters
Extended half‑life reduces dosing frequency and broadens the therapeutic window, directly influencing the selection of PEG linkers for in vivo PROTAC and ADC programmes.
- [1] Novikov BN, et al. Improved pharmacokinetics and immunogenicity profile of organophosphorus hydrolase by chemical modification with polyethylene glycol. J Control Release. 2010; doi:10.1016/j.jconrel.2010.06.003. View Source
- [2] Kuglstatter A, et al. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol). Bioconjugate Chem. 2012;23(7):1452‑1462. View Source
